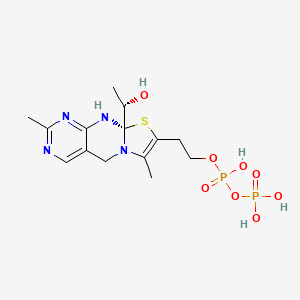

2-Hydroxyethyl dihydrothiachrome diphosphate

説明

2. 製法

合成経路と反応条件

2-{(9as)-9a-[(1s)-1-ヒドロキシエチル]-2,7-ジメチル-9a,10-ジヒドロ-5h-ピリミド[4,5-d][1,3]チアゾロ[3,2-a]ピリミジン-8-イル}エチルトリヒドロゲンジホスフェートの合成は、ピリミド-チアゾロ-ピリミジンコアの調製から始まる複数段階のプロセスです。このコアは、適切な前駆体を用いた一連の縮合反応により、制御された条件下で合成されます。最後の段階では、エチル基をリン酸化してトリヒドロゲンジホスフェートエステルを形成します。

工業的製法

この化合物の工業的製造は、通常、反応条件を正確に制御するために自動反応器を用いた大規模合成を含みます。目的の収率と純度を達成するためには、高純度の試薬と溶媒を使用することが不可欠です。このプロセスには、再結晶やクロマトグラフィーなどの精製工程が含まれる場合もあります。

3. 化学反応の分析

反応の種類

2-{(9as)-9a-[(1s)-1-ヒドロキシエチル]-2,7-ジメチル-9a,10-ジヒドロ-5h-ピリミド[4,5-d][1,3]チアゾロ[3,2-a]ピリミジン-8-イル}エチルトリヒドロゲンジホスフェートは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、対応する酸化物を形成するために酸化することができます。

還元: 還元反応により、この化合物を還元形に変換することができます。

置換: この化合物は、求核置換反応と求電子置換反応を起こすことができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤と求電子剤などがあります。反応条件は、通常、目的の変換を確実に実現するために、制御された温度とpHを含みます。

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は酸化物を生成する可能性があり、一方、置換反応は分子にさまざまな官能基を導入することができます。

4. 科学研究への応用

2-{(9as)-9a-[(1s)-1-ヒドロキシエチル]-2,7-ジメチル-9a,10-ジヒドロ-5h-ピリミド[4,5-d][1,3]チアゾロ[3,2-a]ピリミジン-8-イル}エチルトリヒドロゲンジホスフェートは、以下を含むいくつかの科学研究への応用があります。

化学: 有機合成における試薬として、および反応機構を研究するためのモデル化合物として使用されています。

生物学: その潜在的な生物活性と生体分子との相互作用について研究されています。

医学: その潜在的な治療特性について、および創薬におけるリード化合物として調査されています。

産業: 新しい材料の開発において、およびさまざまな工業プロセスにおける触媒として利用されています。

特性

分子式 |

C14H22N4O8P2S |

|---|---|

分子量 |

468.36 g/mol |

IUPAC名 |

2-[(3S)-3-[(1S)-1-hydroxyethyl]-6,12-dimethyl-4-thia-2,7,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(13),5,9,11-tetraen-5-yl]ethyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C14H22N4O8P2S/c1-8-12(4-5-25-28(23,24)26-27(20,21)22)29-14(9(2)19)17-13-11(7-18(8)14)6-15-10(3)16-13/h6,9,19H,4-5,7H2,1-3H3,(H,23,24)(H,15,16,17)(H2,20,21,22)/t9-,14-/m0/s1 |

InChIキー |

UQFVHIGKDHNMJT-XPTSAGLGSA-N |

SMILES |

CC1=C(SC2(N1CC3=CN=C(N=C3N2)C)C(C)O)CCOP(=O)(O)OP(=O)(O)O |

異性体SMILES |

CC1=C(S[C@@]2(N1CC3=CN=C(N=C3N2)C)[C@H](C)O)CCOP(=O)(O)OP(=O)(O)O |

正規SMILES |

CC1=C(SC2(N1CC3=CN=C(N=C3N2)C)C(C)O)CCOP(=O)(O)OP(=O)(O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(9as)-9a-[(1s)-1-Hydroxyethyl]-2,7-Dimethyl-9a,10-Dihydro-5h-Pyrimido[4,5-D][1,3]Thiazolo[3,2-a]Pyrimidin-8-Yl}Ethyl Trihydrogen Diphosphate involves multiple steps, starting with the preparation of the pyrimido-thiazolo-pyrimidine core. This core is synthesized through a series of condensation reactions involving appropriate precursors under controlled conditions. The final step involves the phosphorylation of the ethyl group to form the trihydrogen diphosphate ester.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity. The process may also involve purification steps such as recrystallization and chromatography to isolate the final product.

化学反応の分析

Types of Reactions

2-{(9as)-9a-[(1s)-1-Hydroxyethyl]-2,7-Dimethyl-9a,10-Dihydro-5h-Pyrimido[4,5-D][1,3]Thiazolo[3,2-a]Pyrimidin-8-Yl}Ethyl Trihydrogen Diphosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

科学的研究の応用

2-{(9as)-9a-[(1s)-1-Hydroxyethyl]-2,7-Dimethyl-9a,10-Dihydro-5h-Pyrimido[4,5-D][1,3]Thiazolo[3,2-a]Pyrimidin-8-Yl}Ethyl Trihydrogen Diphosphate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

作用機序

2-{(9as)-9a-[(1s)-1-ヒドロキシエチル]-2,7-ジメチル-9a,10-ジヒドロ-5h-ピリミド[4,5-d][1,3]チアゾロ[3,2-a]ピリミジン-8-イル}エチルトリヒドロゲンジホスフェートの作用機序は、特定の分子標的との相互作用を含みます。 この化合物は、分岐鎖アミノ酸の生合成に関与する酵素であるアセト乳酸シンターゼの阻害剤として知られています 。この阻害は代謝経路を阻害し、さまざまな生物学的効果をもたらします。

類似化合物との比較

類似化合物

有機ピロリン酸類: アデノシン二リン酸などのピロリン酸オキソアニオンを含む化合物。

ピリミジン誘導体: シトシンやチミンなどのピリミジンコアを持つ化合物。

チアゾリン誘導体: チアミンなどのチアゾリン環を持つ化合物。

独自性

2-{(9as)-9a-[(1s)-1-ヒドロキシエチル]-2,7-ジメチル-9a,10-ジヒドロ-5h-ピリミド[4,5-d][1,3]チアゾロ[3,2-a]ピリミジン-8-イル}エチルトリヒドロゲンジホスフェートは、複数の官能基と複素環を組み合わせた複雑な構造のために、ユニークです。

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。